![molecular formula C13H20N6O2 B2784954 7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 371206-13-2](/img/structure/B2784954.png)
7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-allyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as DA-8159, is a purine derivative that has been studied for its potential therapeutic applications. This compound is of interest to researchers due to its unique chemical structure and potential for use in the treatment of various diseases.
Scientific Research Applications
Spectral Characteristics and Sensor Applications
Research into compounds with structural similarities to the given chemical, particularly those containing naphthalimide units and N,N-dimethylaminoethyl groups, demonstrates applications in sensor technology and photophysical studies. For instance, the study of novel 1,8-naphthalimide derivatives, including their copolymers with styrene, highlighted their potential as fluorescent sensors for detecting metal ions and changes in pH. These findings suggest the possible utility of the queried compound in developing fluorescent sensors due to its dimethylaminoethylamine component, which may confer similar photophysical properties (Staneva et al., 2020).
Antitumor and Cytotoxic Activities
Purine derivatives exhibit a wide range of biological activities, including antitumor effects. Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structural resemblance with the compound , have shown significant cytotoxic activity against various cancer cell lines. This highlights the potential research interest in exploring similar compounds for antitumor activities (Deady et al., 2003).
properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O2/c1-5-7-19-9-10(18(4)13(21)16-11(9)20)15-12(19)14-6-8-17(2)3/h5H,1,6-8H2,2-4H3,(H,14,15)(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKRSYBPQZQHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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